molecular formula C11H21NO4S B8281363 Methyl 2-{3-[(tert-butylsulfinyl)amino]oxetan-3-yl}propanoate

Methyl 2-{3-[(tert-butylsulfinyl)amino]oxetan-3-yl}propanoate

Cat. No. B8281363
M. Wt: 263.36 g/mol
InChI Key: QZBVVTBURWHEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{3-[(tert-butylsulfinyl)amino]oxetan-3-yl}propanoate is a useful research compound. Its molecular formula is C11H21NO4S and its molecular weight is 263.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-{3-[(tert-butylsulfinyl)amino]oxetan-3-yl}propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-{3-[(tert-butylsulfinyl)amino]oxetan-3-yl}propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-{3-[(tert-butylsulfinyl)amino]oxetan-3-yl}propanoate

Molecular Formula

C11H21NO4S

Molecular Weight

263.36 g/mol

IUPAC Name

methyl 2-[3-(tert-butylsulfinylamino)oxetan-3-yl]propanoate

InChI

InChI=1S/C11H21NO4S/c1-8(9(13)15-5)11(6-16-7-11)12-17(14)10(2,3)4/h8,12H,6-7H2,1-5H3

InChI Key

QZBVVTBURWHEFT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)C1(COC1)NS(=O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl propionate (2.71 g, 30.8 mmol) was dissolved in anhydrous THF (90 mL) and cooled to −78° C. under nitrogen. LDA (2M solution in THF, 15 mL, 30 mmol) was added drop-wise. After 1 hour at −78° C., a solution of 2-methyl-N-oxetan-3-ylidenepropane-2-sulfinamide (Preparation 39, 1.35 g, 7.703 mmol) in anhydrous THF (10 mL) was added. The reaction was gradually warmed to room temperature and stirred for 18 hours. The reaction was quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layer was dried over MgSO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography to afford the title compound as an oil (1.276 g, 63% yield).
Quantity
2.71 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
63%

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